![molecular formula C14H21N5O2 B5814531 1,3-dimethyl-7-(2-piperidin-1-ylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 79961-73-2](/img/structure/B5814531.png)
1,3-dimethyl-7-(2-piperidin-1-ylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
DMPD is a purine derivative that has a unique chemical structure, making it attractive for various applications. It has been synthesized using different methods, including the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. DMPD has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of DMPD is not fully understood, but studies have shown that it interacts with various molecular targets, including adenosine receptors and ion channels. It has been found to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
DMPD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiplatelet effects. It has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
DMPD has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water.
Future Directions
There are several future directions for the study of DMPD, including its potential application in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMPD and to develop more efficient synthesis methods.
In conclusion, DMPD is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPD have been discussed in this paper. Further research is needed to fully understand the potential of DMPD in the treatment of various diseases.
Synthesis Methods
The synthesis of DMPD involves the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. The reaction yields DMPD with a purity of over 98%. This method has been found to be efficient and cost-effective.
Scientific Research Applications
DMPD has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that DMPD has anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been found to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress. Additionally, DMPD has been shown to have cardioprotective effects, as it reduces myocardial ischemia-reperfusion injury.
properties
IUPAC Name |
1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(10-15-12)9-8-18-6-4-3-5-7-18/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGPGNKFCVJQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356698 |
Source
|
Record name | F0823-0006 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79961-73-2 |
Source
|
Record name | F0823-0006 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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